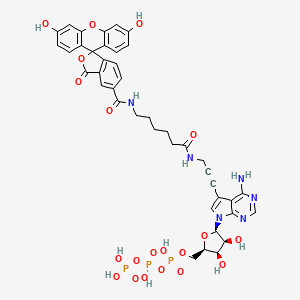

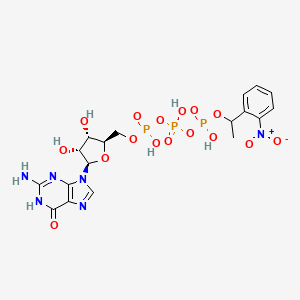

![molecular formula C₂₈H₂₄ClNO₂ B1141148 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone CAS No. 184764-13-4](/img/structure/B1141148.png)

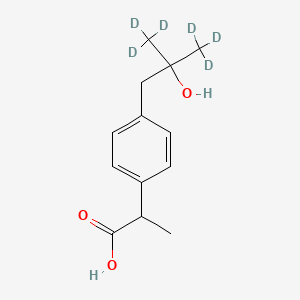

1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar quinoline derivatives often involves intricate chemical reactions, highlighting the complexity and precision required in creating such compounds. For example, the synthesis of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative demonstrated significant antiproliferative activity, showcasing the careful manipulation of molecular structures to achieve desired biological effects (L. D. Via et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray diffraction and density functional theory (DFT), provides insights into the arrangement and geometry of atoms within a compound. For instance, a study on isomeric structures of ethanone derivatives using X-ray and DFT revealed strong intramolecular hydrogen bonds and specific framework structures due to C–H…π and π···π interactions, crucial for understanding the molecular foundation of their chemical behavior (Șahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often result in compounds with significant biological activity. The carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative highlighted the methodological advancements in the synthesis of complex molecules for pharmacological studies (S. Kitson et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are pivotal for their application in various fields. A detailed theoretical vs. experimental survey using DFT and TD-DFT computational methods on a chloro-hydroxyphenyl ethanone compound provided valuable insights into its hydrogen-bonded crystal structure, enhancing our understanding of its physical characteristics (D. Majumdar, 2016).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for exploiting these compounds' potential. For instance, the study of vinylene-bridged ferrocene-hydroquinone complexes revealed unusual structural changes through proton-coupled electron transfer, illustrating the dynamic chemical properties these molecules can exhibit (M. Kurihara et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

Synthesis of Complex Compounds The compound 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone has been a subject of interest in the synthesis of more intricate chemical structures. For instance, Patel et al. (2008) describe the synthesis of azetidinone and thiazolidinone derivatives involving a similar quinolyl-vinyl-phenyl compound. These derivatives were subjected to antibacterial, antifungal, and antitubercular screening, indicating the potential biomedical applications of such compounds (Patel, Mistry & Desai, 2008). Similarly, Desai et al. (2012) synthesized novel quinoline-thiazole derivatives, also demonstrating significant antibacterial and antifungal activities (Desai, Shihory, Rajpara & Dodiya, 2012).

Antimicrobial Activity A considerable amount of research has focused on the antimicrobial properties of compounds related to the one . Dave et al. (2013) synthesized a derivative that showed potential antimicrobial activity against various bacteria, indicating the relevance of such compounds in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas & Patel, 2013).

Synthesis for Bioimaging Applications The compound's derivative has been developed as a dual-modal probe for pH detection, suggesting its potential in biological and chemical sensing applications. Zhu et al. (2018) reported significant changes in fluorescence intensity and colorimetric responses based on pH, indicating its utility in bioimaging (Zhu, Li, Mu, Zeng, Redshaw & Wei, 2018).

Novel Synthetic Methods and Characterization

Ultrasound-Assisted Synthesis Frites et al. (2022) demonstrated the ultrasound-assisted Wittig reaction as a method for synthesizing 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones. This method presents an efficient approach to generate libraries of compounds with extended π-conjugated systems, showcasing the versatility in synthesizing structurally diverse derivatives (Frites, Khalfaoui, Hammal, Silva & Silva, 2022).

Superelectrophilic Activation in Synthesis Ryabukhin et al. (2014) explored the superelectrophilic activation of N-aryl amides for synthesizing quinolin-2(1H)-one derivatives. This method highlights advanced synthetic strategies for obtaining compounds with potential biological activities (Ryabukhin, Gurskaya, Fukin & Vasilyev, 2014).

Eigenschaften

IUPAC Name |

1-[2-[3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClNO2/c1-19(31)26-8-3-2-6-21(26)12-16-28(32)23-7-4-5-20(17-23)9-14-25-15-11-22-10-13-24(29)18-27(22)30-25/h2-11,13-15,17-18,28,32H,12,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSTWJFMJOWIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

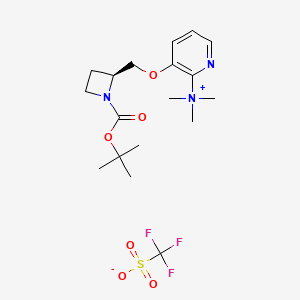

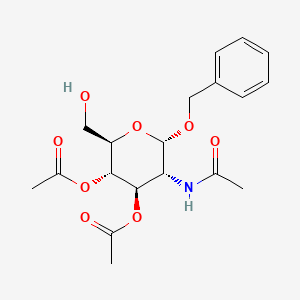

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)